Gypenoside LXXV -

Gypenoside LXXV

Catalog Number: EVT-8250697
CAS Number:
Molecular Formula: C42H72O13
Molecular Weight: 785.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Gypenoside LXXV is a ginsenoside found in Panax species that is dammarane which is substituted by hydroxy groups at the 3beta, 12beta and 20 pro-S positions, in which the hydroxy group at position 20 has been converted to the corresponding beta-D-glucopyranosyl-(1->6)-beta-D-glucopyranoside, and in which a double bond has been introduced at the 24-25 position. It has a role as a plant metabolite. It is a 12beta-hydroxy steroid, a beta-D-glucoside, a disaccharide derivative, a ginsenoside, a tetracyclic triterpenoid, a 3beta-hydroxy steroid and a 3beta-hydroxy-4,4-dimethylsteroid. It derives from a hydride of a dammarane.
Gypenoside LXXV is a natural product found in Gynostemma pentaphyllum with data available.
Source

Gypenoside LXXV is primarily extracted from Gynostemma pentaphyllum, a traditional medicinal herb widely used in East Asia. The plant is recognized for its adaptogenic properties and has been utilized in folk medicine for various health benefits. The biosynthesis of gypenosides, including Gypenoside LXXV, involves a series of enzymatic transformations starting from simple precursor molecules derived from the mevalonate pathway.

Classification
  • Type: Triterpenoid saponin
  • Source Plant: Gynostemma pentaphyllum
  • Biological Classification: Minor ginsenoside
Synthesis Analysis

Methods

The synthesis of Gypenoside LXXV typically involves biotransformation processes, particularly the hydrolysis of major ginsenosides like Gypenoside XVII. Recent studies highlight the use of recombinant enzymes, such as β-glucosidase derived from Microbacterium sp., to facilitate this conversion efficiently.

Technical Details

  1. Enzymatic Hydrolysis:
    • The β-glucosidase enzyme hydrolyzes specific glucose moieties from Gypenoside XVII to yield Gypenoside LXXV.
    • This process has been optimized for gram-scale production, achieving high specificity and purity.
  2. Production Scale-Up:
    • Initial laboratory-scale reactions have been successfully scaled up to gram-scale production, indicating potential for industrial applications.
Molecular Structure Analysis

Structure

Gypenoside LXXV has a complex molecular structure characterized by multiple sugar moieties attached to a dammarane-type triterpene backbone. The exact molecular formula and structural representation are critical for understanding its interactions and biological activities.

Data

  • Molecular Formula: C30H52O10
  • Molecular Weight: 576.71 g/mol
  • Structural features include:
    • A dammarane skeleton
    • Multiple hydroxyl groups contributing to its solubility and reactivity.
Chemical Reactions Analysis

Reactions

The primary chemical reaction involving Gypenoside LXXV is the hydrolysis of Gypenoside XVII, where specific glycosidic bonds are cleaved by enzymatic action.

Technical Details

  1. Hydrolysis Reaction:
    Gypenoside XVII glucosidaseGypenoside LXXV+Glucose\text{Gypenoside XVII}\xrightarrow{\text{ glucosidase}}\text{Gypenoside LXXV}+\text{Glucose}
  2. Yield and Purity:
    • The enzymatic conversion can achieve yields exceeding 90% with high purity levels, making it suitable for therapeutic applications.
Mechanism of Action

Process

Gypenoside LXXV exhibits several biological effects, including anti-cancer and anti-inflammatory properties. Its mechanism of action involves modulation of signaling pathways such as the phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/AKT/mTOR) pathway.

Data

  • Anti-Cancer Activity: Studies indicate that Gypenoside LXXV can induce apoptosis in cancer cells through the activation of specific signaling cascades.
  • Inflammation Modulation: It promotes macrophage polarization from M1 to M2 phenotype, contributing to reduced inflammation in models of colitis.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents, facilitating its use in various formulations.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with various biological targets due to its multiple hydroxyl groups, influencing its pharmacological profile.
Applications

Scientific Uses

Gypenoside LXXV has garnered attention for its potential applications in:

  1. Cancer Therapy: Exhibiting cytotoxic effects against various cancer cell lines.
  2. Anti-Inflammatory Treatments: Demonstrated efficacy in models of inflammatory diseases such as colitis.
  3. Wound Healing: Promotes skin regeneration and healing processes in vivo.
  4. Metabolic Disorders: Investigated for its role in managing conditions like diabetes through modulation of glucose metabolism.
Biosynthesis and Structural Modification

Enzymatic Deglycosylation Pathways from Ginsenoside Rb1

Gypenoside LXXV (3β,20β-Di-O-β-D-glucopyranosyl-20(S)-protopanaxadiol) is a rare minor saponin primarily derived through the sequential deglycosylation of the major ginsenoside Rb1. This process follows the gypenoside pathway: Rb1 → Gypenoside XVII → Gypenoside LXXV → Compound K. The initial step involves the hydrolytic cleavage of the outer glucose moiety at the C-3 position of Rb1 by microbial β-glucosidases, forming Gypenoside XVII. Subsequent removal of the C-20 outer glucose residue from Gypenoside XVII yields Gypenoside LXXV [1] [7]. Structurally, Gypenoside LXXV retains two glucose units—one at C-3 and one at C-20—distinguishing it from other Rb1 metabolites like Ginsenoside Rd (which retains glucoses at C-3 and C-20, but with different glycosylation patterns) [7].

In human gut microbiota, this pathway operates as a minor but rapid route compared to the dominant Rd pathway (Rb1 → Rd → F2 → Compound K). When incubated with pooled human gut bacteria, Rb1 metabolism generates detectable Gypenoside LXXV within 8 hours, alongside the primary metabolite Compound K. This confirms the enzymatic specificity of gut bacterial glycosidases for sequential C-3 and C-20 deglycosylation [7]. The pathway’s efficiency exhibits significant inter-individual variation, though independent of age or sex (P > 0.05), suggesting microbiome composition dictates enzymatic activity [7].

Structural Significance:

  • The tetracyclic dammarane scaffold (β-methyl C-8, β-H C-13, α-methyl C-14, β side chain C-17) remains intact during biotransformation [6].
  • Reduced glycosylation enhances bioavailability and bioactivity; Gypenoside LXXV’s anticancer potency exceeds its precursor Rb1 by >50% in viability assays [1] [10].

Microbial Biotransformation Using Microbacterium spp. for Enhanced Yield

Microbacterium species, particularly Microbacterium sp. Gsoil 167 isolated from ginseng-cultivated soils, are pivotal in the gram-scale production of Gypenoside LXXV. This strain expresses a novel ginsenoside-transforming β-glucosidase (BglG167b) belonging to glycoside hydrolase family 3 (GH3). The enzyme demonstrates exceptional specificity for hydrolyzing the C-20 outer glucose of Gypenoside XVII to form Gypenoside LXXV, achieving near-quantitative yields under optimized conditions [1] [3].

Key Bioprocess Parameters:

ParameterOptimal ConditionImpact on Yield
Temperature37–45°CActivity drops to <15% at 50°C
pH7.0 (phosphate buffer)<10% activity at pH ≤5.0 or ≥9.0
Metal IonsNa⁺, K⁺, Mg²⁺ tolerantCa²⁺ and SDS inhibit activity
Substrate SpecificityGypenoside XVII > Rb1No activity on mono-glucosides

Recombinant BglG167b, overexpressed in Escherichia coli as a glutathione S-transferase (GST) fusion protein (116 kDa), constitutes 36.5 ± 1.4% of total soluble cellular proteins. This high expression level enables a gram-scale transformation: 1 mM Gypenoside XVII converts to Gypenoside LXXV within 3 hours with >95% molar yield [1] [3]. The enzyme’s mesophilic nature (optimal activity at 45°C, stability at ≤30°C) aligns with soil-derived microbial ecology but necessitates precise thermal control for industrial use [1].

Process Advantages:

  • Specificity: No by-products like Compound K or protopanaxadiol detected [3].
  • Scalability: Batch reactions yield >100 mg/L of Gypenoside LXXV, circumventing plant extraction limitations (natural abundance <0.01%) [1] [10].

Chemoenzymatic Strategies for Selective Glycosidic Bond Cleavage

Traditional acid hydrolysis of Rb1 fails to produce Gypenoside LXXV due to non-selective glycosidic bond cleavage. In simulated gastric fluid (pH 1.2), Rb1 degrades into F2, Rg3, Rh2, and Compound K—but no gypenosides are detected. This confirms that Gypenoside LXXV biosynthesis requires enzymatic regioselectivity [7].

Chemoenzymatic approaches overcome this limitation by combining enzymatic precision with chemical engineering:

  • Recombinant Glycosidases: Family 1 glycosyl hydrolases (e.g., BdbglB from Bifidobacterium dentium) hydrolyze Rb1’s C-3 outer glucose at pH 5.4 and 35°C to generate Gypenoside XVII, the direct precursor to Gypenoside LXXV. This achieves 100% molar yield in 10-hour reactions [9].
  • Immobilized Enzymes: GST-tagged BglG167b bound to glutathione-agarose resin retains >80% activity after 5 reaction cycles, enhancing cost-efficiency [3].
  • Directed Evolution: Mutagenesis of β-glucosidase substrate-binding pockets (e.g., W205G mutation in BglG167b) can enhance specificity for C-20 glucosides over C-3 sites [1].

Comparative Cleavage Strategies:

MethodGlycosidic Bond TargetedGypenoside LXXV YieldBy-products
Acidic HydrolysisNon-selective0%F2, Rg3, Rh2, Compound K
Microbacterium BglG167bC-20 outer glucose of Gyp XVII>95%None
Human Gut MicrobiotaC-3 and C-20 outer glucosesTrace amountsCompound K, F2

These strategies exploit regioselectivity inherent in microbial enzymes—BglG167b hydrolyzes β-(1→6)-linked disaccharides at C-20 but not β-(1→2)-linked glucoses at C-3—enabling exclusive production of Gypenoside LXXV over alternative deglycosylation products [1] [7]. Such precision is unattainable via chemical synthesis, underscoring enzymatic catalysis’s role in generating rare ginsenosides for functional foods and pharmaceuticals [3] [9].

Properties

Product Name

Gypenoside LXXV

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C42H72O13

Molecular Weight

785.0 g/mol

InChI

InChI=1S/C42H72O13/c1-21(2)10-9-14-42(8,55-37-35(51)33(49)31(47)25(54-37)20-52-36-34(50)32(48)30(46)24(19-43)53-36)22-11-16-41(7)29(22)23(44)18-27-39(5)15-13-28(45)38(3,4)26(39)12-17-40(27,41)6/h10,22-37,43-51H,9,11-20H2,1-8H3/t22-,23+,24+,25+,26-,27+,28-,29-,30+,31+,32-,33-,34+,35+,36+,37-,39-,40+,41+,42-/m0/s1

InChI Key

YIYRCZFIJNGYOG-QINBLQPGSA-N

SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.